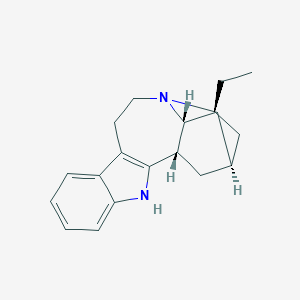
1-(2-Methylpyridin-3-yl)ethanone
Descripción general
Descripción
1-(2-Methylpyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
- 1-(2-Methylpyridin-3-yl)ethanone undergoes chemical transformations, such as in the study of hydrazinolysis of its derivatives, leading to the formation of specific hydrazone compounds. These transformations have implications in organic synthesis and chemical research (Smolyar, 2010).
Luminescent Properties in Complexes
- This compound is used in the preparation of complexes with luminescent properties, particularly in the context of terbium and europium nitrates. These complexes have potential applications in materials science and photophysics (Xu et al., 2010).
Key Intermediate in Pharmaceutical Synthesis
- It serves as a key intermediate in the synthesis of pharmaceuticals, exemplified by its role in the synthesis of Etoricoxib, a medication used to treat pain and inflammation (Pan Hai-ya, 2012).
Anticancer and Antibacterial Studies
- Derivatives of this compound have been explored for their potential anticancer and antibacterial properties, indicating its relevance in medicinal chemistry and drug development (Kumar B.R. Chaitanya et al., 2022).
Spectroscopic and Computational Analysis
- This compound is also a subject of spectroscopic and computational analysis to understand its electronic and vibrational properties, which are essential for material science and theoretical chemistry (ChNageswara Rao et al., 2018).
Green Synthesis in Chemistry
- In the context of green chemistry, this compound is involved in the eco-friendly synthesis of various derivatives, showcasing its role in sustainable chemical practices (R. Nandhikumar & K. Subramani, 2018).
Investigation of Molecular Fragmentations
- Studies on the decarbonylation and fragmentation of related diketone compounds provide insights into molecular behavior under certain conditions, important for understanding chemical reactions at the molecular level (M. Percino et al., 2007).
Mecanismo De Acción
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the biochemical pathways that 1-(2-Methylpyridin-3-yl)ethanone might affect
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s logP values suggest moderate lipophilicity, which could influence its distribution within the body .
Result of Action
The specific molecular and cellular effects of this compound are currently unknown
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-8(7(2)10)4-3-5-9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBYTRDSKTZTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449091 | |
| Record name | 1-(2-methylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-12-6 | |
| Record name | 1-(2-methylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)

![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
